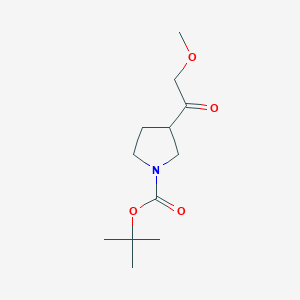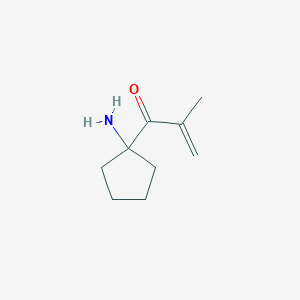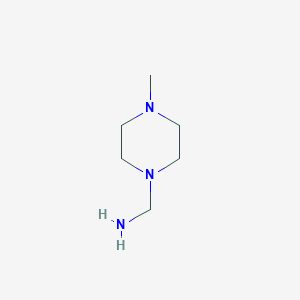
(2R)-2-amino-3-(1-hydroxyhexan-3-ylsulfanyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-amino-3-(1-hydroxyhexan-3-ylsulfanyl)propanoic acid is a chiral amino acid derivative with a unique structure that includes an amino group, a hydroxyhexylsulfanyl side chain, and a carboxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-3-(1-hydroxyhexan-3-ylsulfanyl)propanoic acid can be achieved through several methods. One common approach involves the Strecker synthesis, which includes the reaction of an aldehyde with ammonia and hydrogen cyanide to form an α-aminonitrile, followed by hydrolysis to yield the desired amino acid . Another method involves the use of hexamethylenetetramine as a reagent in organic synthesis .
Industrial Production Methods
Industrial production of this compound may involve large-scale Strecker synthesis or other catalytic processes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-amino-3-(1-hydroxyhexan-3-ylsulfanyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyhexylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyhexylsulfanyl group can yield sulfoxides or sulfones, while reduction of the amino group can produce primary amines.
Scientific Research Applications
(2R)-2-amino-3-(1-hydroxyhexan-3-ylsulfanyl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study enzyme-substrate interactions and protein folding.
Industry: It may be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (2R)-2-amino-3-(1-hydroxyhexan-3-ylsulfanyl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with enzymes or receptors, while the hydroxyhexylsulfanyl side chain can interact with hydrophobic regions of proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(2R)-2-amino-3-(1-hydroxyhexyl)propanoic acid: Lacks the sulfanyl group, which may affect its reactivity and interactions.
(2R)-2-amino-3-(1-hydroxybutylsulfanyl)propanoic acid: Has a shorter hydroxyalkyl chain, which may influence its solubility and biological activity.
Uniqueness
The presence of the hydroxyhexylsulfanyl side chain in (2R)-2-amino-3-(1-hydroxyhexan-3-ylsulfanyl)propanoic acid makes it unique compared to other amino acid derivatives. This structural feature can enhance its ability to interact with specific molecular targets and pathways, making it a valuable compound for research and development .
Properties
CAS No. |
205173-20-2 |
|---|---|
Molecular Formula |
C9H19NO3S |
Molecular Weight |
221.32 g/mol |
IUPAC Name |
(2R)-2-amino-3-(1-hydroxyhexan-3-ylsulfanyl)propanoic acid |
InChI |
InChI=1S/C9H19NO3S/c1-2-3-7(4-5-11)14-6-8(10)9(12)13/h7-8,11H,2-6,10H2,1H3,(H,12,13)/t7?,8-/m0/s1 |
InChI Key |
GTJBXOQYHBJVCS-MQWKRIRWSA-N |
Isomeric SMILES |
CCCC(CCO)SC[C@@H](C(=O)O)N |
Canonical SMILES |
CCCC(CCO)SCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzyl 2-ethyl-4-hydroxy-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B13152470.png)


![tert-butyl N-[4-(quinolin-4-yloxy)phenyl]carbamate](/img/structure/B13152487.png)



![1-[5-(Aminomethyl)oxolan-2-yl]propan-1-one](/img/structure/B13152508.png)





